

A Researcher's Guide to Sourcing and Quality Control of 4-Propoxypiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Propoxypiperidine**

Cat. No.: **B1600249**

[Get Quote](#)

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the procurement of high-quality reagents and intermediates is a critical determinant of experimental success. **4-Propoxypiperidine**, a key building block in the synthesis of a variety of biologically active molecules, is no exception. This guide provides a comprehensive overview of commercial suppliers, essential quality control procedures, and safe handling practices for **4-Propoxypiperidine**, tailored for the discerning researcher.

Introduction to 4-Propoxypiperidine: A Versatile Synthetic Intermediate

4-Propoxypiperidine is a substituted piperidine derivative with a propoxy group at the 4-position of the piperidine ring. Its unique structural features make it a valuable intermediate in medicinal chemistry. The piperidine moiety is a common scaffold in many approved drugs, and the 4-propoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy and pharmacokinetics. This compound is frequently utilized in the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs.

Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer **4-Propoxypiperidine** for research purposes. However, the quality and documentation provided can vary significantly. When selecting a supplier, researchers should prioritize those who provide comprehensive analytical data and demonstrate a commitment to quality assurance.

Below is a comparative table of some prominent commercial suppliers of **4-Propoxypiperidine**:

Supplier	Product Name(s)	CAS Number(s)	Purity	Available Forms	Notes
Thermo Fisher Scientific (Alfa Aesar)	4-n-Propoxypiperidine	88536-11-2	95% [1] [2]	Free Base	Often provides a Certificate of Analysis with NMR data confirming structure and purity. [2] [3]
ChemScene	4-Propoxypiperidine	88536-11-2	≥98% [4]	Free Base	Offers custom synthesis and other chemistry services. [4]
Thomas Scientific	4-n-Propoxypiperidine	88536-11-2	95% [1]	Free Base	Product may be restricted to customers with a business account. [1]
CP Lab Safety	4-Propoxypiperidine, HCl	903891-77-0	95% [5]	Hydrochloride Salt	For professional research and industrial use only. [5]
Echemi	4-Propoxypiperidine	903891-77-0	Varies by supplier	Hydrochloride Salt	A platform connecting multiple suppliers. [6]
ChemicalBook	4-PROPOXYPIPERIDINE	903891-77-0	Varies by supplier	Hydrochloride Salt	Provides a directory of suppliers and basic

HYDROCHL
ORIDE

chemical
data.[\[7\]](#)[\[8\]](#)

Key Considerations When Choosing a Supplier:

- Purity and Analytical Data: Always request a Certificate of Analysis (CoA) that includes, at a minimum, the purity determined by a reliable analytical method (e.g., GC-MS or NMR) and confirmation of the compound's identity.[\[2\]](#)[\[3\]](#)
- Batch-to-Batch Consistency: For long-term projects, it is crucial to inquire about the supplier's ability to provide consistent quality across different batches.
- Available Forms: **4-Propoxypiperidine** is available as a free base (a liquid) and as a hydrochloride salt (a solid). The choice will depend on the specific requirements of your synthetic route.
- Documentation: Reputable suppliers will readily provide Safety Data Sheets (SDS) with comprehensive safety, handling, and disposal information.

In-House Quality Control: A Mandate for Reproducible Research

While suppliers provide initial quality assessments, independent verification of the identity and purity of incoming reagents is a cornerstone of good laboratory practice and ensures the reproducibility of experimental results.

Visual Inspection and Physical Properties

Upon receipt, visually inspect the material for any signs of degradation or contamination. The free base of **4-Propoxypiperidine** is typically a yellow liquid, while the hydrochloride salt is an off-white to white solid. Note any discrepancies from the supplier's description.

Analytical Characterization

NMR is a powerful tool for confirming the structure of **4-Propoxypiperidine** and assessing its purity.

1H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the **4-Propoxypiperidine** sample in a suitable deuterated solvent (e.g., CDCl₃ for the free base or D₂O/DMSO-d₆ for the hydrochloride salt) in an NMR tube.
- Instrument Parameters (300-400 MHz Spectrometer):
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- Data Analysis:
 - Expected Chemical Shifts (δ , ppm) for **4-Propoxypiperidine** (Free Base in CDCl₃):
 - ~3.4-3.5 (t, 2H, -O-CH₂-CH₂-CH₃)
 - ~3.0-3.2 (m, 1H, -CH-O-)
 - ~2.5-2.7 (m, 4H, piperidine ring protons adjacent to N)
 - ~1.8-2.0 (m, 2H, piperidine ring protons)
 - ~1.5-1.7 (m, 2H, piperidine ring protons)
 - ~1.5-1.6 (sextet, 2H, -O-CH₂-CH₂-CH₃)
 - ~0.9 (t, 3H, -O-CH₂-CH₂-CH₃)
 - Purity Assessment: Integrate the peaks corresponding to the compound and any impurity peaks. The relative integration values can provide a semi-quantitative measure of purity. Look for residual solvents from the synthesis (e.g., toluene, diethyl ether).

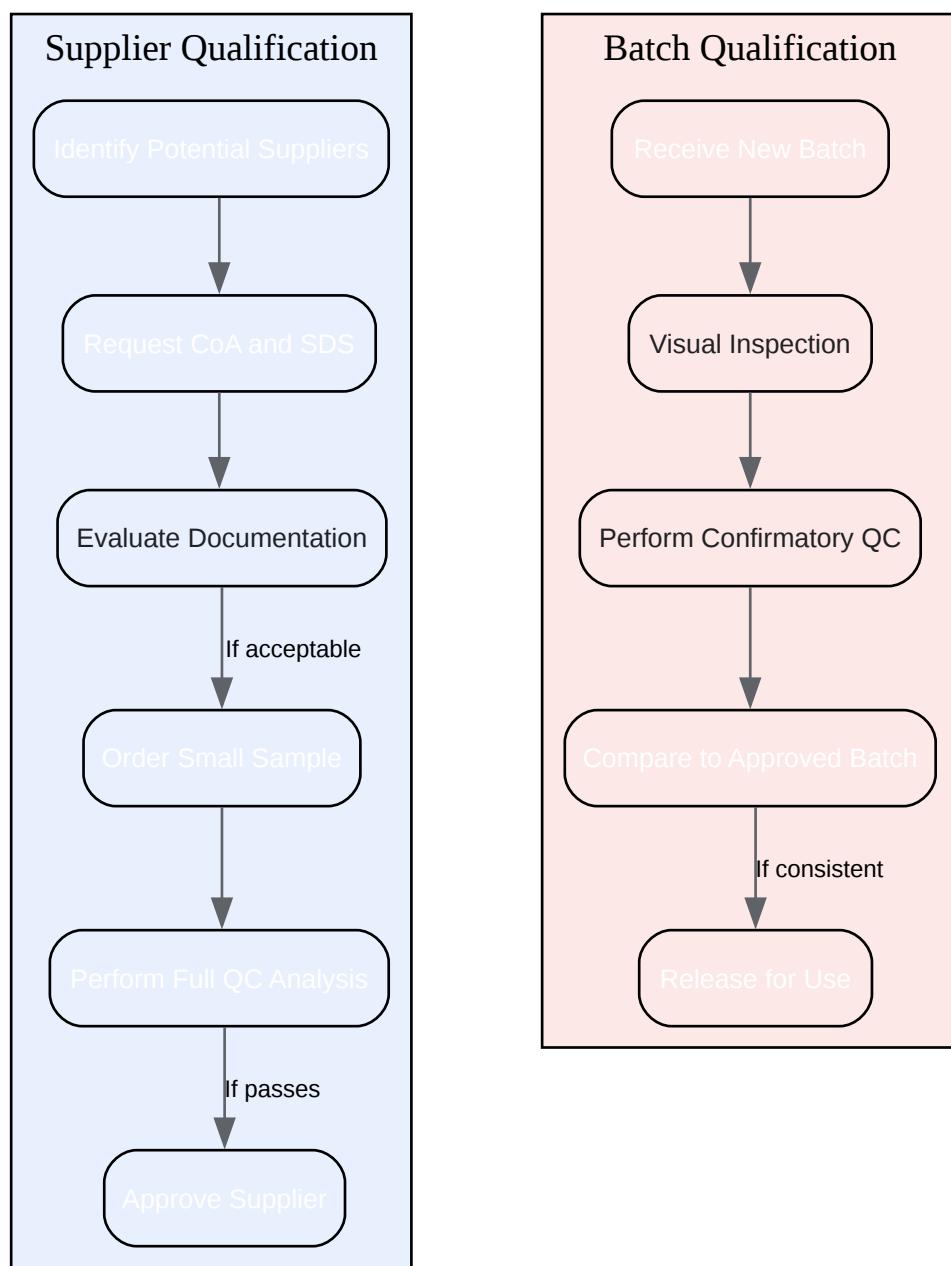
13C NMR Spectroscopy:

While not always necessary for routine QC, ^{13}C NMR can provide further structural confirmation. Expected chemical shifts for the carbon atoms adjacent to the oxygen and nitrogen atoms will be the most downfield.[9]

GC-MS is an excellent technique for assessing the purity of volatile compounds like **4-Propoxypiperidine** and identifying any low-level impurities.

GC-MS Analysis Protocol:

- Sample Preparation: Prepare a dilute solution of the **4-Propoxypiperidine** sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Parameters:
 - GC Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Detector: Electron Ionization (EI) at 70 eV.
- Data Analysis:
 - The resulting chromatogram will show a major peak for **4-Propoxypiperidine** and potentially smaller peaks for impurities. The peak area percentage can be used to estimate the purity.
 - The mass spectrum of the main peak should be consistent with the molecular weight of **4-Propoxypiperidine** (143.23 g/mol for the free base). The fragmentation pattern can be used to confirm the structure.


Understanding Potential Impurities

The most common synthetic route to 4-alkoxypiperidines involves the Williamson ether synthesis, starting from 4-hydroxypiperidine and a propyl halide. Potential impurities arising from this process could include:

- Unreacted 4-hydroxypiperidine: This is a common process-related impurity.[10][11]
- N-propylated-**4-propoxypiperidine**: If the nitrogen on the piperidine ring is not protected during the synthesis, some N-alkylation can occur.
- Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, THF, DMF) may be present in the final product.[11]

Workflow for Supplier and Batch Qualification

The following diagram illustrates a robust workflow for qualifying a new supplier and a new batch of **4-Propoxypiperidine**.

[Click to download full resolution via product page](#)

Caption: Workflow for qualifying a new supplier and batch of **4-Propoxypiperidine**.

Safe Handling and Storage

Substituted piperidines, including **4-Propoxypiperidine**, should be handled with care in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles are mandatory.
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
- Body Protection: A lab coat should be worn at all times.

Storage:

- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[\[12\]](#)
- Keep the container tightly closed to prevent the absorption of moisture and atmospheric carbon dioxide.[\[12\]](#)

Disposal:

- Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

The successful use of **4-Propoxypiperidine** in research and drug development hinges on the careful selection of a reliable commercial supplier and the implementation of a rigorous in-house quality control program. By following the guidelines outlined in this technical guide, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thomassci.com [thomassci.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. 4-PROPOXYPERIDINE HYDROCHLORIDE | 903891-77-0 [chemicalbook.com]
- 8. 4-PROPOXYPERIDINE HYDROCHLORIDE | 903891-77-0 [amp.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bocsci.com [bocsci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [A Researcher's Guide to Sourcing and Quality Control of 4-Propoxypiperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600249#commercial-suppliers-of-4-propoxypiperidine-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com